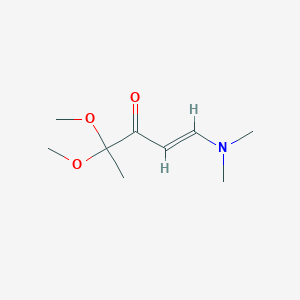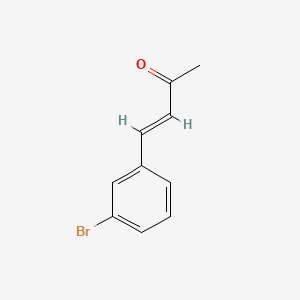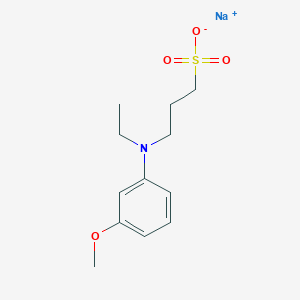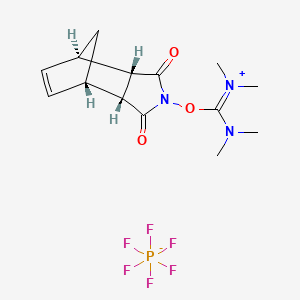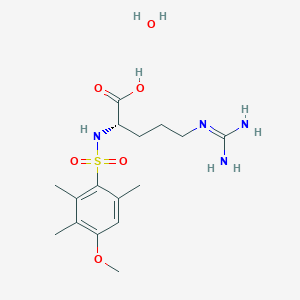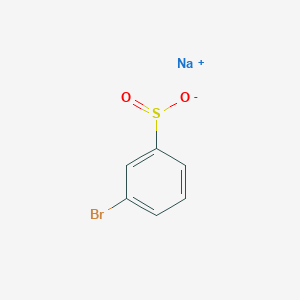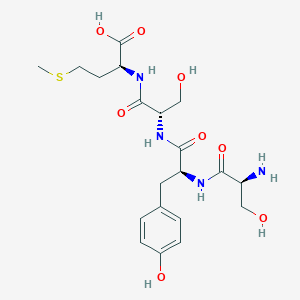
H-Ser-Tyr-Ser-Met-OH
Übersicht
Beschreibung
H-Ser-Tyr-Ser-Met-OH is a useful research compound. Its molecular formula is C20H30N4O8S and its molecular weight is 486.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
NMR Methods for Monitoring Hydrogen Exchange Rates : A study by Takeda et al. (2011) developed new NMR methods to monitor the hydrogen exchange rates of tyrosine hydroxyl (Tyr-OH) groups in proteins. This method aids in identifying slowly exchanging polar side-chain protons in proteins, which are crucial for refining protein structure using NOE restraints.
SERS Study of Amino Acid Transformation Under Irradiation : Zhang et al. (2014) investigated the transformation of phenylalanine to tyrosine under particle irradiation using Surface Enhanced Raman Scattering (SERS). Their research, as detailed in this paper, demonstrated SERS as an effective tool in radiobiological studies, offering insights into the interaction between particle radiation and biological systems.
Site-Directed Conjugation of Peptides : Geoghegan and Stroh (1992) described a method for site-directed labeling of peptides, including those containing serine, by oxidizing a 2-amino alcohol structure to generate an aldehyde in the peptide. This method, detailed in their study, is useful for attaching various groups to peptides for biochemical applications.
Interaction of Vanadyl with Ligands Containing Serine, Tyrosine, and Threonine : Ebel and Rehder (2006) investigated the reaction of vanadyl sulfate with ligands containing serine, tyrosine, and threonine. Their study, found here, highlights the significance of hydrogen bonding in these interactions, which is relevant for understanding the interaction between oxovanadium(IV,V) and proteins with these amino acids.
Synthesis of Corticotropin Peptides : Research by Schwyzer and Kappeler (1961) and Inouye et al. (1976) focused on the synthesis of peptides related to corticotropin (ACTH), including sequences that contain serine and tyrosine. These studies, available here and here, demonstrate the utility of these peptides in understanding hormone function.
Synthesis and Activity of Endorphin Peptides : Studies by Ling et al. (1977) and others have synthesized and explored the activity of endorphin peptides, which contain sequences similar to H-Ser-Tyr-Ser-Met-OH. These studies, like this one, provide insights into the biological activity of these peptides.
Artificial Metalloproteins and Hydrogen Bond Studies : Research by Olshansky et al. (2018) and Vennelakanti et al. (2020) investigated artificial metalloproteins containing Co4O4 cubane active sites and the role of hydrogen bonds in proteins, respectively. These studies, available here and here, contribute to our understanding of protein structure and function.
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O8S/c1-33-7-6-14(20(31)32)22-19(30)16(10-26)24-18(29)15(23-17(28)13(21)9-25)8-11-2-4-12(27)5-3-11/h2-5,13-16,25-27H,6-10,21H2,1H3,(H,22,30)(H,23,28)(H,24,29)(H,31,32)/t13-,14-,15-,16-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYVWTFUSMUWHM-VGWMRTNUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







